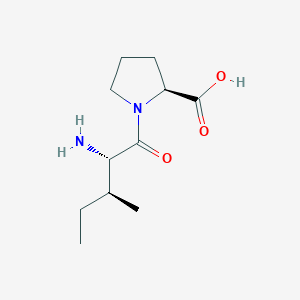

Isoleucil-Prolina

Descripción general

Descripción

Isoleucyl-Proline is a dipeptide composed of the amino acids isoleucine and proline. It is known for its role in various biological processes, particularly in the regulation of blood pressure through its angiotensin-converting enzyme inhibitory activity . This compound is often found in fermented milk products and has been studied for its potential health benefits .

Aplicaciones Científicas De Investigación

Isoleucyl-Proline has been extensively studied for its potential health benefits, particularly in the regulation of blood pressure. It has been shown to significantly reduce systolic blood pressure in hypertensive subjects . Additionally, it is used in the study of peptide-based enzyme inhibitors and their potential therapeutic applications . In the field of agriculture, it has been identified as a biomarker in soil metabolomics studies .

Mecanismo De Acción

Target of Action

Isoleucyl-Proline is a dipeptide composed of isoleucine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .

Mode of Action

It is known that some dipeptides can have physiological or cell-signaling effects . For example, the lactotripeptides isoleucine–proline–proline (IPP) and valine–proline–proline (VPP) have been shown to inhibit angiotensin-converting enzyme (ACE) .

Biochemical Pathways

Isoleucyl-Proline is involved in protein digestion or protein catabolism . It is a short-lived intermediate on its way to specific amino acid degradation pathways . The amino acid proline, which is part of Isoleucyl-Proline, has a unique biological role in stress adaptation . Proline metabolism can profoundly influence cell death and survival in microorganisms, plants, and animals .

Pharmacokinetics

It is known that it is an incomplete breakdown product of protein digestion or protein catabolism . This suggests that it may be absorbed and metabolized in the body as part of normal protein digestion and metabolism.

Result of Action

It is known that some dipeptides can have physiological or cell-signaling effects . For example, the lactotripeptides isoleucine–proline–proline (IPP) and valine–proline–proline (VPP) have been shown to decrease systolic blood pressure .

Análisis Bioquímico

Biochemical Properties

Isoleucyl-Proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to inhibit angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation . This interaction with ACE is believed to be the source of the normotensive effects of Isoleucyl-Proline .

Cellular Effects

Isoleucyl-Proline has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce nitric oxide (NO) production in cultured endothelial cells . This effect on NO production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Isoleucyl-Proline at the molecular level involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As mentioned earlier, Isoleucyl-Proline inhibits ACE, thereby exerting its effects on blood pressure regulation .

Temporal Effects in Laboratory Settings

The effects of Isoleucyl-Proline over time in laboratory settings have been observed in various studies. For instance, it has been found that the hydrolysate of milk casein containing both Valyl-Prolyl-Proline and Isoleucyl-Proline improved the vascular endothelial function of subjects with stage I hypertension .

Dosage Effects in Animal Models

The effects of Isoleucyl-Proline vary with different dosages in animal models. Both fermented milk and proteolytic hydrolysates of milk casein containing Isoleucyl-Proline have been shown to exert blood pressure-lowering effects in animals .

Metabolic Pathways

Isoleucyl-Proline is involved in specific amino acid degradation pathways following further proteolysis . It is a part of the metabolic pathways that lead to the breakdown of proteins into their constituent amino acids.

Subcellular Localization

Computer predictions suggest a mainly cytosolic localization of the biosynthetic enzymes

Métodos De Preparación

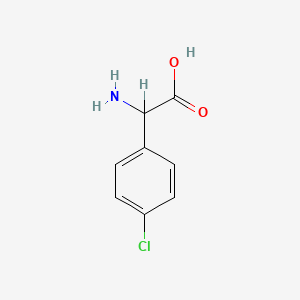

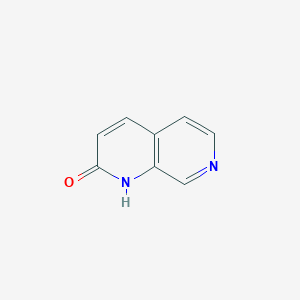

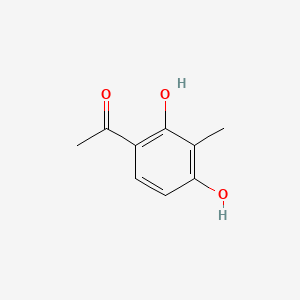

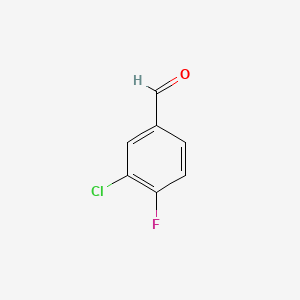

Synthetic Routes and Reaction Conditions: Isoleucyl-Proline can be synthesized through the coupling of isoleucine and proline using peptide synthesis techniques. The process typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of proline. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of Isoleucyl-Proline often involves the fermentation of reconstituted powdered skim milk using a starter culture containing Lactobacillus helveticus. This method leverages the natural enzymatic processes of the bacteria to produce the dipeptide in significant quantities .

Análisis De Reacciones Químicas

Types of Reactions: Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is known to inhibit the angiotensin-converting enzyme, which is a key reaction in its biological activity .

Common Reagents and Conditions:

Hydrolysis: Typically involves water and enzymes such as proteases.

Enzymatic Reactions: Involves angiotensin-converting enzyme inhibitors and other related enzymes.

Major Products Formed: The primary product formed from the hydrolysis of Isoleucyl-Proline is the individual amino acids, isoleucine and proline .

Comparación Con Compuestos Similares

Valyl-Proline: Another dipeptide with similar angiotensin-converting enzyme inhibitory activity.

Leucyl-Proline: Shares structural similarities but differs in its biological activity.

Uniqueness: Isoleucyl-Proline is unique due to its specific combination of isoleucine and proline, which provides it with distinct inhibitory properties against the angiotensin-converting enzyme. This makes it particularly effective in the regulation of blood pressure compared to other similar dipeptides .

Propiedades

IUPAC Name |

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIXOODYWPFNDT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332168 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37462-92-3 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Isoleucyl-Proline in the context of elastin degradation?

A1: Isoleucyl-Proline is a dipeptide found within the structure of elastin, a protein responsible for elasticity in tissues like skin and lungs. Research has focused on understanding how Isoleucyl-Proline, as part of larger peptides, is affected by oxidative degradation processes involving Manganese(III). This is relevant because elastin breakdown is implicated in aging and diseases like emphysema. [, , , ]

Q2: How does the hydrophobicity of Isoleucyl-Proline relate to its oxidation by Manganese(III)?

A2: Studies have shown a correlation between the rate of oxidation of Isoleucyl-Proline-containing peptides by Manganese(III) and their hydrophobicity. Increased hydrophobicity, influenced by the presence of Isoleucine, leads to a faster reaction rate. This suggests that the microenvironment surrounding Isoleucyl-Proline within the peptide influences its susceptibility to oxidation. [, , , ]

Q3: What is the proposed mechanism of oxidation of Isoleucyl-Proline-containing peptides by Manganese(III)?

A3: Research suggests that the oxidation occurs via a mechanism where the Isoleucyl-Proline-containing peptide reacts directly with Manganese(III) in the rate-limiting step. This reaction is influenced by factors like the concentration of Manganese(III), the pH of the solution, and the presence of anions. [, , ]

Q4: Beyond elastin, are there other biological contexts where Isoleucyl-Proline is relevant?

A4: Yes, Isoleucyl-Proline has been identified as a potential biomarker for low bone mineral density (BMD). Studies have found an association between elevated levels of circulating Isoleucyl-Proline and a decreased likelihood of low BMD in the Chinese population. This suggests a potential role for Isoleucyl-Proline in bone health and osteoporosis research. []

Q5: Are there analytical techniques specific to studying Isoleucyl-Proline?

A5: While specific techniques for Isoleucyl-Proline aren't detailed in the provided research, its presence and quantification are likely determined using techniques like mass spectrometry, often coupled with liquid chromatography (LC-MS). These methods are commonly employed in metabolomics studies to identify and quantify small molecules like dipeptides in complex biological samples. [, ]

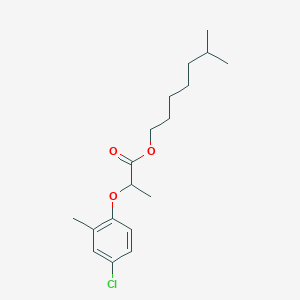

Q6: Has Isoleucyl-Proline been investigated in the context of enzyme inhibition?

A6: While not directly focused on Isoleucyl-Proline itself, research on the cathepsin B inhibitor CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline) offers insight. This inhibitor incorporates Isoleucyl-Proline in its structure, highlighting the dipeptide's potential role in influencing interactions with enzymes. Further research may explore Isoleucyl-Proline's potential as a building block for novel enzyme inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B1582068.png)